molecular formula C11H7FN2O2 B8574419 4-Fluoro-2-(pyrimidin-2-yl)benzoic acid

4-Fluoro-2-(pyrimidin-2-yl)benzoic acid

Cat. No. B8574419
M. Wt: 218.18 g/mol
InChI Key: MTEVFUQSWSTKTE-UHFFFAOYSA-N
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Patent
US08653263B2

Procedure details

4-Fluoro-2-(pyrimidin-2-yl)benzonitrile (85 mg, 0.4 mmol) was hydrolyzed to the acid in water (1 mL) by addition of 18 M H2SO4 (1 mL). The reaction was heated at 100° C. for 10 min, then cooled to 23° C., and extracted with EtOAc (3×5 mL). The combined organics were dried (Na2SO4) and concentrated under reduced pressure. This material was used crude in subsequent reactions.
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#N)=[C:4]([C:10]2[N:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[CH:3]=1.[OH:16]S(O)(=O)=O.[OH2:21]>>[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]([OH:16])=[O:21])=[C:4]([C:10]2[N:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
85 mg
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)C1=NC=CC=N1
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 23° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
FC1=CC(=C(C(=O)O)C=C1)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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